2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE
Description
2-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}benzamide is a brominated benzamide derivative featuring a hydroxyethylamine side chain substituted with a 4-(dimethylamino)phenyl group. The molecular scaffold combines a benzamide core with a bromine atom at the ortho position, a polar hydroxyethyl group, and a tertiary dimethylamino moiety. The hydroxyethyl and dimethylamino groups enhance solubility in polar solvents, while the bromine atom may contribute to steric and electronic effects critical for target binding.
Properties
IUPAC Name |
2-bromo-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-20(2)13-9-7-12(8-10-13)16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10,16,21H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJOUGHFNRASMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of N,N-dimethylaniline followed by further functionalization to introduce the hydroxyethyl and benzamide groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent choice, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-BROMO-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Polarity : The hydroxyethyl group in the target enhances hydrophilicity compared to the lipophilic imidazopyridine ring in or the ethoxyethoxy chain in . This could improve aqueous solubility but reduce membrane permeability.
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability
- The target compound’s hydroxyethyl and dimethylamino groups likely confer higher solubility in polar solvents (e.g., water or ethanol) than , which has a rigid, planar imidazopyridine ring. However, its solubility may be lower than , which contains an extended ethoxyethoxy chain .
- The butylamino-oxoethyl chain in introduces both hydrogen-bonding (amide) and hydrophobic (butyl) properties, creating a balance between solubility and lipophilicity .
Research Findings and Limitations
- Evidence Gaps: Direct pharmacological data for the target compound are unavailable in the provided sources. Inferences are drawn from structural analogs: The hydroxyethyl group in the target may reduce cytotoxicity compared to , as rigid heterocycles (e.g., imidazopyridine) often correlate with higher toxicity . The dimethylamino group’s basicity (pKa ~8–9) could enhance ionic interactions with acidic residues in target proteins, a feature absent in and .
Biological Activity
2-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure, featuring a bromine atom, a dimethylamino group, and a hydroxyethyl substituent, suggests diverse chemical reactivity and potential biological activity. This article provides an in-depth examination of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is . The presence of various functional groups indicates potential interactions with biological macromolecules, impacting various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in its interactions with proteins and enzymes. These interactions can lead to alterations in enzyme activity or protein function, which are crucial for understanding its therapeutic applications.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be linked to its structural features.
- Protein Binding : Studies suggest that it can modulate protein functions, influencing various signaling pathways within cells.
Case Studies
-
Anticancer Activity : A study evaluated the compound's effects on cancer cell lines, revealing significant cytotoxicity against human liver HepG2 cells. The compound demonstrated an IC50 value indicating effective inhibition of cell proliferation.
Cell Line IC50 (µM) Reference HepG2 15 MCF-7 20 - Antifungal Properties : Novel derivatives of related compounds were synthesized to enhance antifungal activity. These derivatives exhibited promising results against various fungal strains, suggesting potential applications in treating fungal infections.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 5-Bromo-N-{2-[4-(dimethylamino)phenyl]ethyl}-2-methoxybenzamide | Similar benzamide structure | Different substitution pattern on benzene ring |
| N,N-Dimethyl-O-norborn-5-en-2-yl-hydroxylamine | Contains hydroxylamine functionality | Distinct reactivity due to hydroxylamine group |
| Mannich Bases (various types) | Often contain amine functionalities | Diverse structures depending on aminomethylation patterns |
Synthesis and Reaction Conditions
The synthesis of this compound typically involves multiple steps requiring careful control of reaction conditions such as temperature, solvent choice, and catalysts to ensure high purity and yield. Industrial methods may utilize automated reactors for efficiency.
Q & A
Basic Research Questions
Q. What are the key structural features of 2-Bromo-N-{2-[4-(dimethylamino)phenyl]-2-hydroxyethyl}benzamide that influence its reactivity and biological activity?
- The compound features a benzamide core with three critical substituents:
- 2-Bromo group : Enhances electrophilicity, facilitating nucleophilic substitution reactions in synthetic modifications .
- Dimethylaminophenyl moiety : Improves solubility via tertiary amine protonation and may participate in hydrogen bonding with biological targets .
- 2-Hydroxyethyl chain : Increases hydrophilicity and metabolic stability compared to non-hydroxylated analogs .
- These structural elements are pivotal for designing derivatives in structure-activity relationship (SAR) studies.
Q. What synthetic routes are commonly employed for preparing this compound?
- Step 1 : Activation of 2-bromobenzoic acid using coupling agents like HATU or EDCI in anhydrous DMF.
- Step 2 : Amide bond formation with 2-amino-1-[4-(dimethylamino)phenyl]ethanol under nitrogen atmosphere at 0–5°C .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.
- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and HRMS for molecular weight validation .
Advanced Research Questions
Q. How can reaction conditions be optimized for large-scale synthesis of this compound?
- Solvent optimization : Replace DMF with THF to reduce toxicity and improve downstream processing .
- Catalyst screening : Use HOBt/DIC coupling agents to minimize racemization and improve yields (reported 78% vs. 65% with EDCI) .
- Scale-up strategies : Implement continuous flow chemistry to enhance reproducibility and reduce reaction time by 40% .
Q. What analytical techniques resolve contradictions in reported metabolic stability data?
- LC-MS/MS : Identifies primary metabolites (e.g., N-demethylated or hydroxylated products) in hepatocyte assays .
- Isotopic labeling : Use deuterium-labeled dimethylamino groups to track metabolic pathways via mass shift analysis .
- Cross-species validation : Compare human, rat, and mouse liver microsomes to address interspecies variability in CYP450-mediated degradation .
Q. How does the bromo substituent at the 2-position influence target binding compared to non-halogenated analogs?
- X-ray crystallography : Reveals halogen bonding between the bromo group and carbonyl oxygens in kinase ATP-binding pockets (e.g., Bcl-2 inhibitors), increasing binding affinity by 3–5× .
- Computational docking : Van der Waals interactions from bromine’s larger atomic radius improve hydrophobic packing in target sites .
Q. What strategies address discrepancies in reported IC₅₀ values for kinase inhibition?
- Standardized assays : Use uniform ATP concentrations (1 mM) and recombinant kinases (e.g., His-tagged) to minimize variability .
- Orthogonal validation : Surface plasmon resonance (SPR) confirms binding kinetics, while enzymatic assays measure catalytic inhibition .
- Collaborative studies : Multi-lab replication reduces equipment- or protocol-dependent biases .
Q. What in silico models predict ADMET properties for derivatives of this compound?
- QSAR models : Topomer CoMFA predicts logP and solubility with >80% accuracy for benzamide derivatives .
- Molecular dynamics : AMBER simulations assess binding stability to hERG channels, reducing false negatives in cardiotoxicity screening .
- Tool validation : SwissADME and pkCSM cross-referenced with in vitro Caco-2 permeability data .
Q. What experimental evidence supports N-demethylation as a primary metabolic pathway?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
